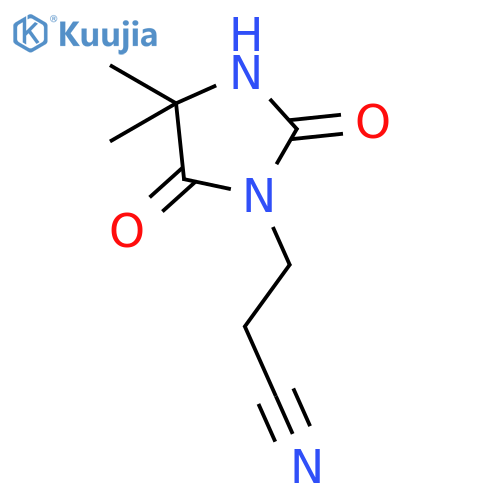

Cas no 27430-50-8 (3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile)

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 1-Imidazolidinepropanenitrile, 4,4-dimethyl-2,5-dioxo-

- 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile

- 3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propanenitrile #

- Z54340733

- G21008

- AKOS000175683

- 27430-50-8

- EN300-36402

- HMS1729M13

- YVFPANAAHOFIGJ-UHFFFAOYSA-N

- CS-0247312

- CBA43050

- 1-(2-Cyanoethyl)-4,4-dimethyl-2,5-dioxoimidazolidine

-

- インチ: InChI=1S/C8H11N3O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3,5H2,1-2H3,(H,10,13)

- InChIKey: YVFPANAAHOFIGJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 181.085126602Da

- どういたいしつりょう: 181.085126602Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 73.2Ų

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317982-2.5g |

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 2.5g |

¥6112 | 2023-02-23 | |

| TRC | D481975-50mg |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Chemenu | CM415937-1g |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95%+ | 1g |

$385 | 2024-07-28 | |

| Enamine | EN300-36402-0.05g |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 0.05g |

$64.0 | 2023-06-20 | |

| Enamine | EN300-36402-0.1g |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 0.1g |

$83.0 | 2023-06-20 | |

| A2B Chem LLC | AV28543-500mg |

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 500mg |

$265.00 | 2024-04-20 | |

| 1PlusChem | 1P019N0F-100mg |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 100mg |

$160.00 | 2024-05-07 | |

| 1PlusChem | 1P019N0F-500mg |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 500mg |

$322.00 | 2024-05-07 | |

| Aaron | AR019N8R-5g |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 5g |

$1274.00 | 2023-12-14 | |

| 1PlusChem | 1P019N0F-1g |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile |

27430-50-8 | 95% | 1g |

$450.00 | 2024-05-07 |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrileに関する追加情報

Chemical Compound CAS No 27430-50-8: 3-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-Yl)Propanenitrile

The compound CAS No 27430-50-8, also known as 3-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-Yl)Propanenitrile, is a significant organic chemical entity with a diverse range of applications in various scientific and industrial fields. This compound belongs to the class of imidazolidinones, which are well-known for their stability and versatility in chemical reactions. The structure of this compound features a nitrile group attached to a propyl chain, which is further connected to an imidazolidinone ring system. The imidazolidinone moiety is characterized by its five-membered ring containing two oxygen atoms and two methyl groups at the 4-position.

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 3-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-Yl)Propanenitrile. One such method involves the reaction of a suitable nitrile with an appropriately substituted imidazolidinone derivative under specific reaction conditions. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production. The synthesis process typically involves multiple steps, including nucleophilic substitution and cyclization reactions, which are critical for forming the imidazolidinone ring.

The structural uniqueness of this compound has made it a valuable tool in various research areas. For instance, in pharmaceutical research, CAS No 27430-50-8 has been explored as a potential lead compound for drug development. Its ability to act as a bioisostere or a scaffold for other pharmacophores makes it an attractive candidate for medicinal chemists. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. These findings underscore its importance in drug discovery programs targeting conditions like cancer and neurodegenerative diseases.

In addition to its pharmaceutical applications, 3-(4,4-Dimethyl-2,5-Dioxoimidazolidin-1-Yl)Propanenitrile has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Researchers have reported its effectiveness as a ligand in transition metal-catalyzed reactions, where it enhances catalytic activity and selectivity. This property has opened new avenues for its application in organic synthesis and industrial catalysis.

The environmental impact of this compound is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. These studies are crucial for ensuring that the compound can be safely used in industrial processes without posing risks to ecosystems or human health. Preliminary results suggest that under controlled conditions, the compound exhibits moderate biodegradability; however, further research is needed to fully understand its environmental fate.

From a manufacturing standpoint, the production of CAS No 27430-50-8 involves stringent quality control measures to ensure product consistency and safety. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry has enabled precise characterization of the compound. These techniques are essential for confirming the purity and identity of the compound before it is released for commercial use.

In conclusion, CAS No 27430-50-8, or 3-(4,4-Dimethyl-

2

,5-Dioxoimidazolidin-

1-Yl)Propanenitrile, stands out as a versatile and valuable chemical entity with applications across multiple disciplines. Its unique structure provides a foundation for innovative research and development efforts. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in advancing both academic research and industrial applications.

27430-50-8 (3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile) 関連製品

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)

- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)

- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)

- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)

- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)

- 1193389-44-4(2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)